(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
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Overview
Description
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features a cyclopropyl group and a tetrahydroimidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps, can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines or alcohols.
Scientific Research Applications
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: A similar compound used as a rigid linker in PROTAC development.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antibacterial activity.
Uniqueness
(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is unique due to its specific structural features, such as the cyclopropyl group and the tetrahydroimidazo[1,5-a]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h8H,1-7,12H2 |
InChI Key |
XCVHJMFHDOTEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=C2C3CC3)CN)C1 |
Origin of Product |
United States |
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